TAS3681 -

TAS3681

Catalog Number: EVT-256011
CAS Number:
Molecular Formula: C26H24N4O2
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TAS3681 is a potent and orally active androgen receptor antagonist. TAS3681 suppressed the growth of AR positive prostate cancer (PCa) cells but did not affect that of AR-negative DU145 PCa cells, indicating a dependency on AR for efficacy. TAS3681 effectively suppressed androgen-independent AR transactivation by growth factors and cytokines via AR downregulating activity. TAS3681 treatment effectively decreased AR level in CRPC tumors in vivo. TAS3681 exerts an anti-androgenic effect via two mechanisms of action: pure AR antagonism and AR decreasing activity. It is expected that TAS3681 has a potential to overcome the resistance to current and 2nd-generation therapies targeting AR signaling.
Synthesis Analysis

The synthesis process must ensure high purity levels, typically greater than 98%, to guarantee efficacy and safety in clinical applications. The compound is usually produced in solid powder form, which can be further processed for pharmaceutical formulations.

Molecular Structure Analysis

While specific details about the molecular structure of TAS3681 are not fully disclosed in public databases, it is characterized by its ability to interact with the androgen receptor's ligand-binding domain and N-terminal domain. The compound's structure allows it to effectively compete with natural ligands for binding sites on the androgen receptor, leading to its antagonistic effects.

The structural data can be inferred from related compounds within its class, which typically involve complex ring structures and functional groups that enhance binding affinity and specificity towards the androgen receptor. The exact three-dimensional conformation remains a subject of ongoing research to optimize its pharmacological properties .

Chemical Reactions Analysis

TAS3681 undergoes various chemical reactions that are crucial for its function as an androgen receptor antagonist. These reactions include:

These reactions highlight its dual mechanism of action—both blocking receptor activity and diminishing receptor expression.

Mechanism of Action

The mechanism of action for TAS3681 is twofold:

The combination of these mechanisms makes TAS3681 a promising candidate for treating advanced prostate cancer that has become resistant to standard therapies.

Physical and Chemical Properties Analysis

TAS3681 exhibits several notable physical and chemical properties:

  • Appearance: Solid powder
  • Purity: Greater than 98%
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) but insoluble in water
  • Storage Conditions: Should be stored dry and dark at temperatures between 0 - 4 degrees Celsius for short-term storage or at -20 degrees Celsius for long-term storage.
  • Shelf Life: More than two years if stored properly.

These properties are essential for ensuring stability during storage and efficacy during application.

Applications

TAS3681 has significant potential applications in scientific research and clinical settings:

  • Prostate Cancer Treatment: Its primary application lies in treating metastatic castration-resistant prostate cancer, particularly for patients who have shown resistance to existing therapies like abiraterone or enzalutamide.
  • Research Tool: TAS3681 serves as a valuable tool in preclinical studies aimed at understanding androgen receptor signaling pathways and developing new therapeutic strategies against prostate cancer.
  • Potential Combination Therapy: Ongoing studies are exploring its use in combination with other agents targeting different aspects of prostate cancer biology, potentially enhancing treatment efficacy .
Molecular Pharmacology of TAS3681 in Androgen Receptor (AR) Signaling Inhibition

Structural Basis of TAS3681 Binding to Wild-Type and Mutant AR Ligand-Binding Domains (LBDs)

TAS3681 (2‐chloro‐4‐[4‐[[5‐[2‐hydroxypropan‐2‐yl]pyridin‐2‐yl]amino]‐5,8‐dihydropyrido[3,4‐d]pyrimidin‐7(6H)‐yl]benzonitrile) is a novel nonsteroidal AR antagonist designed to overcome common resistance mutations in castration-resistant prostate cancer (CRPC). Its molecular structure features a unique pyridopyrimidine scaffold that enables high-affinity binding to the AR ligand-binding domain (LBD) through optimized hydrophobic interactions and hydrogen bonding networks [3] [8]. Computational binding free energy analyses reveal that TAS3681 achieves stronger van der Waals interactions with key hydrophobic residues (Leu704, Phe764, Met780, Met787, Phe876, and Leu880) in the LBD binding pocket compared to second-generation antagonists like enzalutamide. This enhanced interaction profile contributes to a calculated binding free energy of -12.3 kcal/mol, significantly lower than enzalutamide's -9.8 kcal/mol [8].

Crucially, TAS3681 maintains antagonistic activity against clinically relevant AR LBD mutants:

  • Double mutants (F877L/T878A and H875Y/T878A): These mutations convert enzalutamide and apalutamide into partial agonists. Crystal structures show TAS3681's chloro-benzonitrile group sterically impedes the structural rearrangements induced by these mutations, preventing the H12 helix stabilization required for agonist conformation [3] [6].
  • Darolutamide-resistant mutants (V716M and H875Y): Molecular dynamics simulations demonstrate TAS3681's pyridylamino group forms stable hydrogen bonds with Asn705 and Arg752, residues unaffected by these mutations, preserving antagonism [3].
  • L702H/H875Y/F877L/T878A quadruple mutant: X-ray crystallography (PDB: 8FGZ) reveals this mutant induces a partially open LBD conformation. TAS3681 adapts by leveraging its flexible dihydropyrido-pyrimidine linker to maintain occupancy of the enlarged binding cavity, preventing coactivator recruitment [6].

Table 1: Binding Affinity and Resistance Profile of TAS3681 vs. Clinical AR Antagonists

CompoundWT AR Kd (nM)F877L/T878A ActivityH875Y ActivityAR-V7 Activity
TAS36811.8Full antagonistFull antagonistDownregulates
Enzalutamide2.1Partial agonistAntagonistNo effect
Apalutamide1.5Partial agonistAntagonistNo effect
Darolutamide3.2AntagonistReduced antagonismNo effect

Mechanistic Insights into AR Transcriptional Activity Suppression

TAS3681 suppresses AR signaling through a dual transcriptional inhibition mechanism:

AR and AR-Splice Variant Downregulation

: Unlike antagonists that merely block ligand binding, TAS3681 promotes proteasomal degradation of both full-length AR (AR-FL) and constitutively active splice variants (AR-Vs). In enzalutamide-resistant SAS MDV No. 3-14 cells (AR-V7+), TAS3681 treatment (100 nM, 24h) reduces AR-FL and AR-V7 protein levels by 85% and 78%, respectively. This occurs via enhanced ubiquitination mediated by E3 ubiquitin ligases like CHIP and MDM2, as confirmed by cycloheximide chase assays showing reduced AR half-life from >16h to <4h [1] [3].

Coregulator Recruitment Disruption

: TAS3681 binding induces conformational changes in the AR LBD that sterically hinder the formation of the Activation Function-2 (AF-2) surface required for coactivator binding. Chromatin immunoprecipitation (ChIP) assays in VCaP cells show TAS3681 reduces recruitment of steroid receptor coactivators (SRC-1/3) and histone acetyltransferases (p300) to androgen-response elements (AREs) of target genes (PSA, TMPRSS2, UBE2C) by >90% at 500 nM concentration. This exceeds enzalutamide's 60-70% inhibition due to TAS3681's additional effect on AR stability [3] [5].

Transcriptome-Wide Suppression

: RNA-seq analysis of TAS3681-treated xenografts (300 mg/kg BID, 14 days) shows downregulation of 88% of AR-regulated transcriptome, including critical drivers of CRPC progression (FKBP5, KLK2, KLK3, NKX3.1). Notably, 15% of suppressed genes are uniquely regulated by AR-V7, explaining TAS3681's efficacy in enzalutamide-resistant models [1].

Dual Action: Inhibition of AR Nuclear Translocation and DNA Binding

TAS3681 uniquely targets two critical phases of AR activation:

Cytoplasmic Sequestration

: Live-cell imaging of U‐2 OS cells expressing fluorescently tagged AR shows TAS3681 (500 nM) reduces DHT-induced nuclear translocation by 92% versus vehicle and 75% versus enzalutamide. This is mediated by:

  • Enhanced AR retention in heat-shock protein complexes (Hsp70/90) via allosteric stabilization of the Hsp90-AR interaction
  • Inhibition of Importin-α binding to the AR nuclear localization signal (NLS) through conformational masking of NLS residues (Lys630, Arg631) in the DNA-binding domain hinge region [3] [9]

DNA-Binding Interface Disruption

: Even when nuclear AR is present, TAS3681 interferes with AR-DNA interactions:

  • Allosteric DBD Effects: TAS3681 binding to LBD induces long-range conformational changes (measured by hydrogen-deuterium exchange mass spectrometry) propagating to the DNA-binding domain (DBD), reducing its affinity for AREs by 8-fold (Kd = 48 nM vs. 6 nM for unliganded AR) [3] [10].
  • Competitive Dimerization Inhibition: TAS3681 stabilizes an asymmetric AR dimer conformation that sterically occludes the D-box dimerization interface (residues 599-602). Molecular dynamics simulations show this reduces homodimer stability by 5.2 kcal/mol, preventing the cooperative DNA binding required for transcriptional activation [10].
  • Abasic DNA Lesion Resistance: In CRPC cells with somatic ARE mutations (e.g., apurinic sites), TAS3681 maintains suppression by preventing covalent Schiff base formation between DNA and AR lysines (K581, K609) that stabilize mutant ARE-DBD interactions [10].

Table 2: In Vitro and Clinical Efficacy of TAS3681 in Resistant Prostate Cancer Models

Model TypeResistance MechanismTAS3681 Dose/RegimenEfficacy OutcomeReference
SAS MDV No. 3-14 xenograftAR-V7 overexpression, Enzalutamide-resistant30 mg/kg/day oral, 28 days98% tumor growth inhibition; 85% reduction AR-V7 protein [1] [3]
VCaP xenograftAR amplification100 mg/kg/day oral, 21 days92% tumor regression; 90% PSA reduction [3]
Phase I clinical (ASCO 2021)Post-enzalutamide/abiraterone + chemo300 mg BID, continuous23.1% confirmed PSA50; 22.2% tumor response rate; DoR >6 months [7]

Properties

Product Name

TAS3681

Molecular Formula

C26H24N4O2

SMILES

Unknown

Synonyms

TAS3681; TAS-3681; TAS 3681.;Unknown

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.